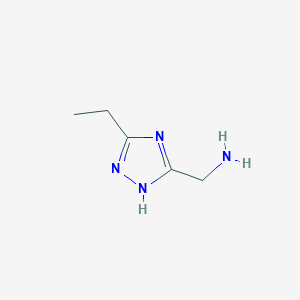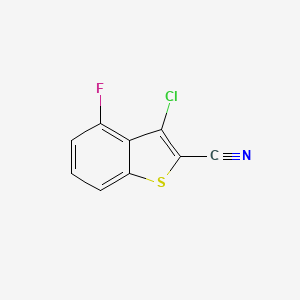![molecular formula C17H18O2 B12121039 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester CAS No. 10047-16-2](/img/structure/B12121039.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester: is an organic compound that belongs to the class of biphenyl carboxylic acid esters. This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a methyl ester group at the 4’-position of the other phenyl ring. The compound is also substituted with an isopropyl group at the 4’-position, making it a unique derivative of biphenyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1,1’-Biphenyl]-4-carboxylic acid, while reduction may produce [1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl alcohol.
Scientific Research Applications
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester: has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester: can be compared with other similar compounds, such as:
[1,1’-Biphenyl]-4-carboxylic acid, methyl ester: Lacks the isopropyl group, making it less sterically hindered.
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-: Lacks the ester group, affecting its reactivity and solubility.
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, ethyl ester: Has an ethyl ester group instead of a methyl ester, influencing its physical and chemical properties.
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(1-methylethyl)-, methyl ester
Properties
CAS No. |
10047-16-2 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
methyl 4-(4-propan-2-ylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-12(2)13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(18)19-3/h4-12H,1-3H3 |
InChI Key |
MVDSWGIBETYNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



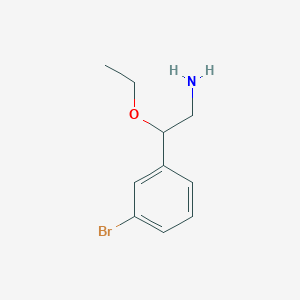
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)
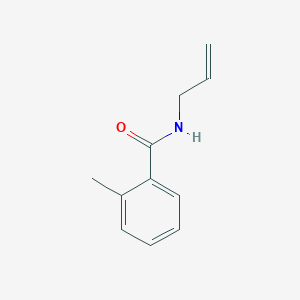

![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)
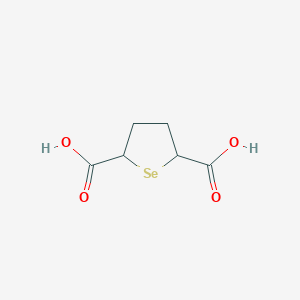
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
